N'-(2-chloroacetyl)-2-methoxyacetohydrazide
Overview
Description
N’-(2-chloroacetyl)-2-methoxyacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloroacetyl group and a methoxyacetyl group attached to a hydrazide moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as those in the caine family of local anesthetics, are known to inhibit the sensation of pain by blocking the transfusion of sodium ions across the cell membrane .
Mode of Action
It’s worth noting that related compounds, such as lidocaine, work by blocking sodium channels, thereby inhibiting the sensation of pain .
Biochemical Pathways
It’s known that related compounds, such as those in the caine family, inhibit the sensation of pain by blocking the transfusion of sodium ions across the cell membrane . This action disrupts the normal functioning of nerve cells, preventing the transmission of pain signals to the central nervous system.
Pharmacokinetics
It’s known that related compounds, such as lidocaine, are administered topically, orally, or injected, depending on the situation .
Result of Action
Related compounds, such as those in the caine family, are known to inhibit the sensation of pain by blocking the transfusion of sodium ions across the cell membrane . This action disrupts the normal functioning of nerve cells, preventing the transmission of pain signals to the central nervous system.
Action Environment
For example, certain pesticides have been found to inhibit the ribonucleic acid (RNA) synthesis in soil communities, which could potentially affect the action of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-2-methoxyacetohydrazide typically involves the reaction of 2-chloroacetyl chloride with 2-methoxyacetohydrazide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Step 1: Preparation of 2-methoxyacetohydrazide by reacting methoxyacetic acid with hydrazine hydrate.
Step 2: Reaction of 2-methoxyacetohydrazide with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N’-(2-chloroacetyl)-2-methoxyacetohydrazide.
Industrial Production Methods
Industrial production of N’-(2-chloroacetyl)-2-methoxyacetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-2-methoxyacetohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The hydrazide moiety can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are employed for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced hydrazide derivatives.
Hydrolysis: Formation of methoxyacetic acid and hydrazine derivatives.
Scientific Research Applications
N’-(2-chloroacetyl)-2-methoxyacetohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-chloroacetyl-2-methoxyacetamide: Similar structure but lacks the hydrazide moiety.
2-chloroacetyl-2-methoxyacetohydrazide: Similar structure but with different substitution patterns.
N-(2-chloroacetyl)-2-methoxyacetohydrazine: Similar structure but with a different functional group.
Uniqueness
N’-(2-chloroacetyl)-2-methoxyacetohydrazide is unique due to the presence of both chloroacetyl and methoxyacetyl groups attached to a hydrazide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-methoxyacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O3/c1-11-3-5(10)8-7-4(9)2-6/h2-3H2,1H3,(H,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGPACYNMOSKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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